Cas no 28811-81-6 (6-cyclohexyl-2-mercaptopyrimidin-4-ol)

6-cyclohexyl-2-mercaptopyrimidin-4-ol structure
28811-81-6 structure
Product Name:6-cyclohexyl-2-mercaptopyrimidin-4-ol
CAS No:28811-81-6
MF:C10H14N2OS
MW:210.295960903168
CID:287139
PubChem ID:5032486
Update Time:2025-07-23

6-cyclohexyl-2-mercaptopyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone,6-cyclohexyl-2,3-dihydro-2-thioxo-
    • 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one
    • 6-Cyclohexyl-2-thiouracil
    • 6-cyclohexyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
    • AC1NMVEN
    • NCIOpen2_007330
    • NSC103764
    • 6-cyclohexyl-2-mercaptopyrimidin-4-ol
    • DTXSID70407663
    • EN300-1225305
    • F1967-1262
    • 6-cyclohexyl-2-sulfanylpyrimidin-4-ol
    • AKOS026713473
    • NSC-103764
    • AKOS015049914
    • 28811-81-6
    • Inchi: 1S/C10H14N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13,14)
    • InChI Key: RONPYGBTCPNBSA-UHFFFAOYSA-N
    • SMILES: S=C1NC(C=C(C2CCCCC2)N1)=O

Computed Properties

  • Exact Mass: 210.08282
  • Monoisotopic Mass: 210.082684
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.2
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.25
  • Refractive Index: 1.612
  • PSA: 41.13
  • LogP: 2.48020

6-cyclohexyl-2-mercaptopyrimidin-4-ol Pricemore >>

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Additional information on 6-cyclohexyl-2-mercaptopyrimidin-4-ol

Introduction to 6-cyclohexyl-2-mercaptopyrimidin-4-ol (CAS No. 28811-81-6)

6-cyclohexyl-2-mercaptopyrimidin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 28811-81-6, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a cyclohexyl group attached to a pyrimidine core with thiol and hydroxyl functional groups, has garnered attention due to its unique structural and chemical properties. The presence of both thiol (-SH) and hydroxyl (-OH) groups makes it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules.

The structural framework of 6-cyclohexyl-2-mercaptopyrimidin-4-ol combines the rigidity of the pyrimidine ring with the flexibility provided by the cyclohexyl side chain. This combination not only influences its solubility and metabolic stability but also enhances its potential as a pharmacophore in drug design. The thiol group, in particular, is known for its reactivity, making it a valuable component in the synthesis of more complex molecules through various coupling reactions such as thiol-ene or thiol-disulfide exchanges.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like pyrimidines in drug development. Pyrimidine derivatives are widely recognized for their biological activity, influencing a range of therapeutic areas including antiviral, anticancer, and antimicrobial treatments. The introduction of substituents such as cyclohexyl and functional groups like hydroxyl and thiol further expands the pharmacological potential of these compounds.

In particular, 6-cyclohexyl-2-mercaptopyrimidin-4-ol has been explored in the context of developing novel therapeutic agents. Its molecular structure allows for interactions with biological targets through hydrogen bonding and hydrophobic effects, which are critical for drug efficacy. The cyclohexyl group, being bulkier compared to hydrogen or smaller alkyl groups, can influence the binding affinity and selectivity of the compound towards its target.

One of the most compelling aspects of 6-cyclohexyl-2-mercaptopyrimidin-4-ol is its role as a building block in synthesizing more complex molecules. Researchers have utilized this compound to develop new analogs with enhanced pharmacological properties. For instance, modifications at the 2-position (thiol group) or 4-position (hydroxyl group) have led to derivatives with improved solubility, bioavailability, and target specificity. These modifications are often guided by computational modeling and experimental screening to optimize drug-like characteristics.

The thiol group in 6-cyclohexyl-2-mercaptopyrimidin-4-ol is particularly noteworthy due to its ability to form disulfide bonds. Disulfide bridges are crucial in stabilizing protein structures and have been exploited in various pharmaceutical applications, including enzyme inhibition and protein delivery systems. The potential for forming such bonds makes this compound a valuable candidate for designing molecules that can interact specifically with biological thiols, which are involved in numerous metabolic pathways.

Moreover, the hydroxyl group at the 4-position contributes to the compound's versatility. Hydroxyl groups are common pharmacophoric elements that can participate in hydrogen bonding, thereby influencing both the pharmacokinetic and pharmacodynamic properties of a drug. In 6-cyclohexyl-2-mercaptopyrimidin-4-ol, this group can be further functionalized through etherification or esterification reactions to enhance water solubility or metabolic stability.

Recent studies have also explored the synthetic pathways involving 6-cyclohexyl-2-mercaptopyrimidin-4-ol. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in introducing various substituents at specific positions on the pyrimidine ring while preserving the reactivity of the thiol and hydroxyl groups.

The compound's potential extends beyond its use as an intermediate in drug synthesis. It has also been investigated for its role in materials science, particularly in the development of conductive polymers and supramolecular assemblies. The ability of pyrimidine derivatives to self-assemble into ordered structures makes them attractive candidates for applications ranging from organic electronics to nanotechnology.

In conclusion, 6-cyclohexyl-2-mercaptopyrimidin-4-ol (CAS No. 28811-81-6) represents a fascinating molecule with broad applications across pharmaceuticals and materials science. Its unique structural features—comprising a cyclohexyl-substituted pyrimidine core with both thiol and hydroxyl functional groups—make it a versatile intermediate for synthesizing bioactive molecules. The ongoing research into this compound underscores its significance as a building block for novel therapeutic agents and advanced materials.

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